molecular formula C28H22FNO5 B14989516 2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(3-methoxybenzyl)acetamide

2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(3-methoxybenzyl)acetamide

Cat. No.: B14989516
M. Wt: 471.5 g/mol
InChI Key: IWNUFBIMFQYJPO-UHFFFAOYSA-N
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Description

2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE involves several steps. The synthetic route typically starts with the preparation of the furochromene core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other furochromenes and derivatives with different substituents. Compared to these compounds, 2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE is unique due to its specific combination of fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Some similar compounds include:

These compounds share structural similarities but differ in their specific substituents and resulting properties.

Properties

Molecular Formula

C28H22FNO5

Molecular Weight

471.5 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C28H22FNO5/c1-16-21-11-23-24(18-6-8-19(29)9-7-18)15-34-25(23)13-26(21)35-28(32)22(16)12-27(31)30-14-17-4-3-5-20(10-17)33-2/h3-11,13,15H,12,14H2,1-2H3,(H,30,31)

InChI Key

IWNUFBIMFQYJPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NCC5=CC(=CC=C5)OC

Origin of Product

United States

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